(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone
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Overview
Description
The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule that features a combination of imidazole, pyrimidine, piperazine, and chlorophenyl groups
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrimidine moieties have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
It is known that imidazole-containing compounds can interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives show significant activity against E. coli .
Biochemical Pathways
For example, some imidazole derivatives have been reported to inhibit phosphodiesterases (PDEs), enzymes that play a vital role in cell function by regulating intracellular levels of cyclic nucleotides .
Pharmacokinetics
Imidazole is known to be a highly soluble compound, which could potentially influence the bioavailability of this compound .
Result of Action
Compounds containing imidazole and pyrimidine moieties have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Synthesis of the Pyrimidine Ring: This involves the cyclization of a β-diketone with guanidine.
Coupling of Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Piperazine Group: The piperazine moiety is introduced via a nucleophilic substitution reaction with a suitable halide precursor.
Attachment of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperazine rings.
Reduction: Reduced derivatives of the pyrimidine ring.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound can be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Comparison with Similar Compounds
Similar Compounds
(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: These compounds share the imidazole and pyrimidine rings but differ in the substituents on the phenyl and pyrimidine rings.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds contain the piperazine ring but differ in the core structure and substituents.
Uniqueness
The uniqueness of (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone lies in its combination of multiple pharmacophores within a single molecule, providing a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-3-1-2-14(10-15)18(26)24-8-6-23(7-9-24)16-11-17(22-12-21-16)25-5-4-20-13-25/h1-5,10-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPKTNXZOCBMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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